molecular formula C13H8INO3 B2420050 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid CAS No. 64468-18-4

2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid

Cat. No.: B2420050
CAS No.: 64468-18-4
M. Wt: 353.115
InChI Key: XEZVENLDAXUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an iodine atom and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.

Scientific Research Applications

2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid has several scientific research applications, including:

Future Directions

The future directions in the research of indole derivatives involve the development of novel methods of synthesis, owing to the importance of this significant ring system . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as 2-iodoaniline, using stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is unique due to the presence of both an iodine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(6-iodo-2-oxobenzo[cd]indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO3/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZVENLDAXUPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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